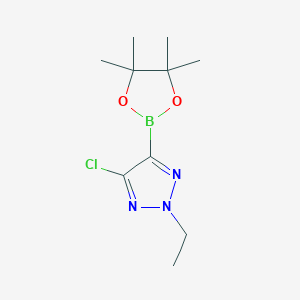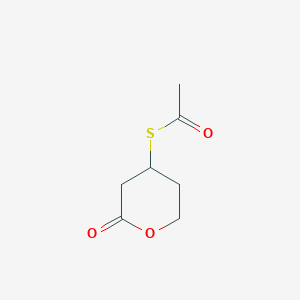![molecular formula C9H13N4NaO4 B13515071 sodium5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13515071.png)
sodium5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The protected amine is then reacted with a triazole derivative to form the desired compound. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and acetonitrile, and the reactions are typically carried out at ambient temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of the triazole ring.
Reduction: Reduction reactions can be used to modify the triazole ring or the Boc-protected amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation but often involve the use of solvents like dichloromethane and methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized triazole derivatives, while substitution reactions can produce a variety of functionalized triazole compounds .
Applications De Recherche Scientifique
Sodium 5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of sodium 5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate involves the interaction of the triazole ring and the Boc-protected amine with various molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, while the Boc group can be selectively removed under acidic conditions to reveal the free amine, which can then interact with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,3,4-thiadiazole-2-carboxylate: This compound features a thiadiazole ring instead of a triazole ring, which can lead to different reactivity and applications.
Sodium 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2,3-triazole-4-carboxylate: This compound has a different arrangement of nitrogen atoms in the triazole ring, which can affect its chemical properties and biological activity.
Uniqueness
Sodium 5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate is unique due to the specific arrangement of the triazole ring and the Boc-protected amine. This combination provides a versatile platform for chemical modifications and applications in various fields of research and industry .
Propriétés
Formule moléculaire |
C9H13N4NaO4 |
|---|---|
Poids moléculaire |
264.21 g/mol |
Nom IUPAC |
sodium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C9H14N4O4.Na/c1-9(2,3)17-8(16)10-4-5-11-6(7(14)15)13-12-5;/h4H2,1-3H3,(H,10,16)(H,14,15)(H,11,12,13);/q;+1/p-1 |
Clé InChI |
BUDXWBYWPMVCLJ-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=NC(=NN1)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride](/img/structure/B13515005.png)




![(1R,5S,7r)-7-amino-3-thiabicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B13515033.png)


![2-[2-(3,3,3-trifluoro-2-hydroxypropyl)-2H-1,2,3,4-tetrazol-5-yl]aceticacid](/img/structure/B13515066.png)
![methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride](/img/structure/B13515067.png)



